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Compound of Interest

Compound Name: 3-Amino-2,6-difluorobenzoic acid

Cat. No.: B113063

A Comparative Spectroscopic Analysis of
Aminobenzoic Acid Derivatives

**Eor researchers, scientists, and drug development professionals, this guide provides a
comparative spectroscopic analysis of 3-Amino-2,6-difluorobenzoic acid and its structural
analogs. Due to the limited availability of public spectroscopic data for 3-Amino-2,6-
difluorobenzoic acid, this guide will focus on a detailed comparison of two relevant
alternatives: 3-Aminobenzoic acid and 2,6-Difluorobenzoic acid. The experimental data for
these alternatives, obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS), are presented to highlight the influence of amino
and fluoro substituents on the benzoic acid core.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 3-Aminobenzoic acid and 2,6-
Difluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data
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Chemical Coupling
Compound Solvent Shift (3) Multiplicity Constant Assignment
ppm (J) Hz
3-
Aminobenzoi DMSO-de 12.45 s - -COOH
c acid
7.15 t 1.8 Ar-H
7.04-7.09 m - Ar-H
6.73-6.75 m - Ar-H
5.29 s - -NH:2
2,6-
Difluorobenzo  Not specified Not available Not available Not available Not available
ic acid
Table 2: 3C NMR Spectroscopic Data
Compound Solvent Chemical Shift (6) ppm
168.3, 149.2, 131.7, 129.3,
3-Aminobenzoic acid DMSO-de
118.4,117.1, 1149
2,6-Difluorobenzoic acid Not specified Not available
Table 3: 1°F NMR Spectroscopic Data
Compound Solvent Chemical Shift (6) ppm
3-Amino-2,6-difluorobenzoic ) )
] Not available Not available
acid
2,6-Difluorobenzoic acid Not available Not available
Infrared (IR) Spectroscopy
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Table 4: Key IR Absorption Bands

Compound Functional Group Wavenumber (cm~—?)
3-Aminobenzoic acid O-H (Carboxylic acid) 3300-2500 (broad)
N-H (Amine) ~3400, ~3300

C=0 (Carboxylic acid) ~1690

C=C (Aromatic) 1600-1450

2,6-Difluorobenzoic acid O-H (Carboxylic acid) 3300-2500 (broad)
C=0 (Carboxylic acid) ~1700

C-F ~1250

C=C (Aromatic) 1600-1450

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data

. Key Fragments
Compound lonization Mode Molecular lon (m/z)

(m/2z)
Electron lonization
3-Aminobenzoic acid ) 137 120, 92, 65
2,6-Difluorobenzoic Electron lonization
) 158 141, 113, 85
acid (ED

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.7 mL of a
deuterated solvent (e.g., DMSO-ds or CDCI3) in a standard 5 mm NMR tube.
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Instrumentation: 1H, 13C, and °F NMR spectra were recorded on a 400 MHz or 500 MHz
NMR spectrometer.

H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a
relaxation delay of 1.0 s, and 16 scans. Chemical shifts are reported in parts per million
(ppm) relative to tetramethylsilane (TMS) as an internal standard.

13C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240
ppm, a relaxation delay of 2.0 s, and 1024 scans. Chemical shifts are reported in ppm
relative to the solvent peak.

19F NMR Acquisition: Fluorine-19 NMR spectra were acquired with a spectral width of 200
ppm, a relaxation delay of 1.0 s, and 64 scans. Chemical shifts are reported in ppm relative
to an external standard of CFCls.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample was finely ground with potassium
bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent
pellet using a hydraulic press.

Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR)
spectrometer.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm~1 with a
resolution of 4 cm~1. A background spectrum of the KBr pellet was recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: A small amount of the sample was introduced into the mass
spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an
electron ionization (EIl) source.

lonization: The sample was ionized using a 70 eV electron beam.
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o Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions was scanned over a
range of 50-500 amu. The molecular ion peak and major fragment ions were identified.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of an organic compound like 3-Amino-2,6-difluorobenzoic acid.
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Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [spectroscopic analysis of 3-Amino-2,6-difluorobenzoic
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[https://www.benchchem.com/product/b113063#spectroscopic-analysis-of-3-amino-2-6-
difluorobenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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